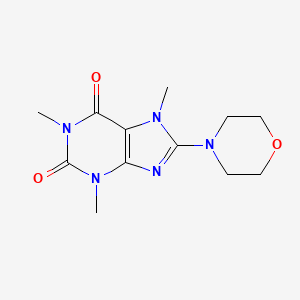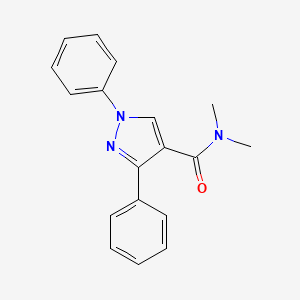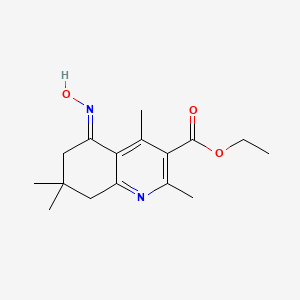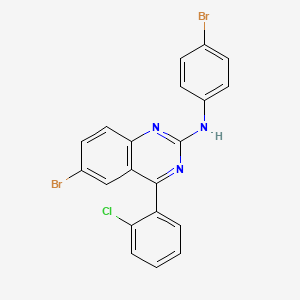
3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one
説明
3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one, also known as BRPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRPQ belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学的研究の応用
3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Moreover, this compound has also been reported to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the treatment of inflammatory and infectious diseases.
作用機序
The exact mechanism of action of 3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one is not fully understood, but several studies have suggested that it exerts its anticancer activity through the induction of apoptosis and cell cycle arrest. This compound has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. Moreover, this compound has also been reported to inhibit the activity of several enzymes involved in the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce several biochemical and physiological effects, including the inhibition of angiogenesis, modulation of the immune system, and regulation of oxidative stress. This compound has been reported to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, this compound has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells. Furthermore, this compound has been reported to regulate oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, this compound also has some limitations, including its poor solubility in water and instability under certain conditions. Therefore, researchers need to optimize the experimental conditions to ensure the stability and solubility of this compound.
将来の方向性
There are several future directions for the research on 3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its effects on different signaling pathways. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its optimal dosage and administration route. Thirdly, the in vivo efficacy and safety of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent. Fourthly, the development of novel formulations and delivery systems for this compound can enhance its bioavailability and efficacy. Finally, the combination of this compound with other anticancer agents or immunotherapies can improve its therapeutic potential and overcome drug resistance.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of this compound is relatively easy, and it has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound exerts its anticancer activity through the induction of apoptosis and cell cycle arrest, and it has several biochemical and physiological effects, including the inhibition of angiogenesis, modulation of the immune system, and regulation of oxidative stress. However, more studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent.
特性
IUPAC Name |
(Z)-3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrNO/c1-17-8-14-23-22(16-17)26(20-6-4-3-5-7-20)25(18(2)28-23)24(29)15-11-19-9-12-21(27)13-10-19/h3-16H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDWLUNZOSDSIJ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C\C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B3893475.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-furyl)-2-propen-1-one](/img/structure/B3893482.png)



![3-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B3893508.png)
![3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3893516.png)
![N-{4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl}acetamide](/img/structure/B3893544.png)

![2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-6-methyl-4-phenylquinazoline](/img/structure/B3893570.png)
![{5-chloro-2-[(3,6-dichloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3893574.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893581.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3893589.png)